1,10-Dichlorodecane
Overview
Description
1,10-Dichlorodecane: is an organic compound with the molecular formula C10H20Cl2 . It is a colorless liquid at room temperature and has a faint odor. This compound is part of the class of chlorinated hydrocarbons and is known for its use in various industrial and chemical applications .
Mechanism of Action
Target of Action
This compound is a type of organic halide, and such compounds are often involved in various chemical reactions due to the reactivity of the carbon-halogen bond .
Mode of Action
It’s known that organic halides like 1,10-dichlorodecane can undergo nucleophilic substitution or elimination reactions . The chlorine atoms attached to the carbon chain can be replaced by other groups or removed, leading to changes in the molecule’s structure and properties .
Biochemical Pathways
It’s worth noting that organic halides can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
It has been shown to be effectively photodegraded in aqueous suspensions of tio2 using a photoreactor equipped with 300 nm lamps .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its photodegradation has been observed under UV light exposure . Additionally, it’s important to prevent the compound from entering drains or being discharged into the environment due to potential ecological impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Dichlorodecane can be synthesized through the chlorination of decane. This process involves the reaction of decane with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, this compound is produced using similar chlorination methods but on a larger scale. The process involves the continuous feeding of decane and chlorine gas into a reactor, where the reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1,10-Dichlorodecane primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions can be nucleophilic or electrophilic, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chlorine atoms with hydroxyl groups, forming 1,10-decanediol.
Electrophilic Substitution: Reagents like aluminum chloride can facilitate the substitution of chlorine atoms with other electrophiles.
Major Products:
1,10-Decanediol: Formed through nucleophilic substitution with hydroxide ions.
Various substituted decanes: Formed through electrophilic substitution reactions
Scientific Research Applications
1,10-Dichlorodecane has several applications in scientific research and industry:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.
Solvent: Due to its chemical properties, it is used as a solvent in various chemical reactions.
Material Science: It is used in the production of polymers and other materials.
Environmental Studies: It is studied for its behavior and degradation in the environment, particularly in the context of pollution and remediation
Comparison with Similar Compounds
- 1,2-Dichlorodecane
- 1,3-Dichlorodecane
- 1,4-Dichlorodecane
Comparison: 1,10-Dichlorodecane is unique due to the positioning of chlorine atoms at the terminal ends of the decane chain. This positioning influences its reactivity and the types of reactions it undergoes. In contrast, other dichlorodecanes with chlorine atoms at different positions may exhibit different reactivity and chemical behavior .
Properties
IUPAC Name |
1,10-dichlorodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBNTRDPSVZESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCl)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062225 | |
Record name | Decane, 1,10-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2162-98-3 | |
Record name | 1,10-Dichlorodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2162-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decane, 1,10-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Dichlorodecane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decane, 1,10-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decane, 1,10-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-dichlorodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,10-Dichlorodecane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM6UQ45W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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